1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Description
Propriétés
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIRUKGYDUOZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Prasugrel alpha-Hydroxy Impurity, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, primarily targets the P2Y12 type ADP receptors on platelets. These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation.
Mode of Action
This compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727. The active metabolite of Prasugrel alpha-Hydroxy Impurity irreversibly binds to P2Y12 type ADP receptors on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation.
Biochemical Pathways
The inhibition of the P2Y12 receptor disrupts the ADP-mediated activation pathway of platelets. This prevents the aggregation of platelets, a key step in the formation of blood clots. The downstream effects include a reduction in thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI).
Pharmacokinetics
Prasugrel, the parent drug, has a bioavailability of ≥79%. It is also mentioned that the elimination half-life is approximately 7 hours. The compound is excreted via urine and feces.
Result of Action
The result of the action of Prasugrel alpha-Hydroxy Impurity is a reduction in platelet aggregation. This leads to a decrease in the risk of thrombotic cardiovascular events in patients with certain heart conditions. It should be noted that this compound may also increase the risk of bleeding events.
Activité Biologique
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, also referred to as Prasugrel diketone or Impurity G, is a chemical compound with significant biological activity, particularly in the context of cardiovascular pharmacology. This compound is primarily studied for its role as an impurity in the antiplatelet drug Prasugrel, which is utilized to prevent blood clots in patients undergoing certain cardiovascular procedures. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy profile.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁FO₂, with a molecular weight of 194.2 g/mol. The unique cyclopropyl structure enhances its interaction with biological targets, particularly the P2Y12 receptor on platelets. This receptor plays a vital role in platelet activation and aggregation, making it a key target in the design of antiplatelet therapies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.2 g/mol |
| Appearance | Pale yellow oil |
| Purity | ~95% |
This compound acts as a prodrug that requires metabolic activation to exert its pharmacological effects. Upon administration, it is converted into its active metabolite, R-138727, which selectively inhibits the P2Y12 receptor. This inhibition disrupts adenosine diphosphate (ADP)-mediated platelet activation, leading to reduced platelet aggregation and subsequently lowering the risk of thrombotic events.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits significant antiplatelet activity. The compound's ability to inhibit platelet aggregation has been demonstrated in various studies, highlighting its potential utility in cardiovascular therapeutics.
Case Studies
- Antiplatelet Efficacy : In a study examining the effects of Prasugrel and its impurities on platelet function, it was found that the presence of this compound could modulate the overall antiplatelet effect of Prasugrel. The study concluded that impurities like this compound might influence patient outcomes by altering drug efficacy and safety profiles .
- Safety Profile Assessment : A safety assessment conducted on patients receiving Prasugrel indicated that monitoring for impurities such as this compound is essential due to potential variations in therapeutic response .
Comparative Analysis with Similar Compounds
To better understand its biological activity, it is useful to compare this compound with other antiplatelet agents:
| Compound Name | Molecular Formula | Mechanism of Action | Key Features |
|---|---|---|---|
| Prasugrel | C₁₁H₁₁F₃N₂O₂ | Prodrug; P2Y12 receptor inhibitor | Potent antiplatelet agent |
| Clopidogrel | C₁₅H₁₈ClN₃O₂S | Prodrug; P2Y12 receptor inhibitor | Different mechanism than Prasugrel |
| Ticagrelor | C₁₃H₁₈F₂N₄O₂ | Direct reversible P2Y12 inhibitor | Unique structure; rapid onset |
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₁FO₂
- Molecular Weight : 194.2 g/mol
- Appearance : Clear pale yellow to yellow oil
- Purity : Approximately 95%
The compound features a cyclopropyl group and a fluorophenyl group, contributing to its unique reactivity and potential biological activity.
Antiplatelet Activity
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is primarily studied for its role as an impurity in Prasugrel, an antiplatelet drug. Research indicates that it interacts specifically with P2Y12 receptors on platelets, leading to significant pharmacological effects. Its ability to inhibit platelet aggregation positions it as a candidate for further exploration in cardiovascular therapies .
Safety and Efficacy Studies
Understanding the presence of this compound as an impurity in Prasugrel is crucial for assessing the safety and efficacy of the drug. Studies have shown that impurities can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs), necessitating thorough investigation into their impact.
Research Tool
Beyond its implications in drug safety, this compound serves as a valuable research tool in various chemical studies. Its unique structural features allow researchers to explore interactions within biological systems and develop new synthetic methodologies.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Physical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | 1100905-45-0 | C₁₁H₁₁FO₂ | Ketone, hydroxyl, cyclopropyl | 194.20 | N/A | N/A |
| Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 | C₁₁H₁₁FO | Ketone, cyclopropyl | 178.20 | 253.6 | 1.192 |
| 1-[2-(4-Fluorophenyl)cyclopropyl]ethanone | 1218071-65-8 | C₁₁H₁₁FO | Ketone, cyclopropyl | 178.20 | N/A | N/A |
| 1-(2-Fluorophenyl)propan-2-one | 150322-73-9 | C₉H₉FO | Ketone | 152.17 | N/A | N/A |
| 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione | 1391054-37-7 | C₁₁H₉FO₂ | Diketone, cyclopropyl | 192.19 | N/A | N/A |
Key Observations :
- Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., Cyclopropyl 2-fluorobenzyl ketone), likely enhancing solubility in polar solvents and biological activity .
- Cyclopropyl vs. Acyclic Chains : Cyclopropyl-containing compounds exhibit restricted rotation, influencing conformational stability and intermolecular interactions. For instance, the cyclopropyl group in the target compound creates dihedral angles of 47.6°–63.9° with aromatic rings, affecting crystal packing .
- Fluorine Substitution: The 2-fluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in prasugrel intermediates .
Reactivity Insights :
- The hydroxyl group in the target compound facilitates esterification (e.g., tosylation in prasugrel synthesis) , whereas diketones (e.g., 1,2-ethanedione derivatives) undergo nucleophilic additions at both carbonyl sites .
- Fluorophenyl groups resist electrophilic substitution, directing reactivity to the cyclopropyl or hydroxyl sites .
Crystallographic and Stability Data
Table 4: Crystallographic Parameters
Stability Insights :
- The hydroxyl group in the target compound introduces additional hydrogen-bonding interactions (C–H⋯F and O–H⋯O), improving thermal stability compared to non-hydroxylated analogs .
- Diketones exhibit denser crystal packing due to dual carbonyl interactions, resulting in higher melting points (~390–393 K) .
Méthodes De Préparation
Vinyl Acetate Intermediate Synthesis
The most widely reported method begins with the preparation of 1-cyclopropyl-2-(2-fluorophenyl)vinyl acetate. Cyclopropyl-2-fluorobenzyl ketone is reacted with isopropenyl acetate in the presence of toluene-4-sulfonic acid under reflux conditions. Acetone is continuously removed via distillation to drive the reaction to completion. Post-reaction workup involves extraction with dichloromethane and drying over anhydrous sodium sulfate, yielding the vinyl acetate intermediate in 95% efficiency.
Key reaction parameters:
-
Molar ratio : 1:12 (ketone:isopropenyl acetate)
-
Catalyst loading : 30 mol% toluene-4-sulfonic acid
-
Temperature : Reflux (≈110°C)
Epoxidation to Hydroxyethanone
The vinyl acetate intermediate undergoes epoxidation using oxidizing agents. Two primary approaches dominate:
Meta-Chloroperoxybenzoic Acid (m-CPBA) Method
Dissolving the vinyl acetate in dichloromethane at -10°C and adding m-CPBA (1.2 equivalents) achieves 75% yield after 5 hours. The reaction mixture is extracted with ethyl acetate and washed with saturated brine to isolate the product.
Iron-Catalyzed Peracetic Acid Oxidation
An alternative employs [(phen)₂(H₂O)Feᴵᴵᴵ]₂(μ-O)(ClO₄)₄ as a catalyst with peracetic acid at -18°C. This method reduces reaction time to 5 minutes while maintaining 72% yield, suggesting radical-mediated epoxidation mechanisms.
Comparative Analysis of Methodologies
Process Optimization and Green Chemistry
Patent CN101402642A highlights environmental improvements:
-
Replacement of dichloromethane with ethyl acetate in extractions
-
25% reduction in peracid equivalents via catalytic cycling
-
Aqueous workup protocols minimizing organic waste
Notably, the iron-catalyzed method reduces peracetic acid consumption by 40% compared to stoichiometric m-CPBA approaches.
Spectroscopic Characterization
Critical analytical data for batch validation:
Q & A
Q. What synthetic methodologies yield 1-cyclopropyl-2-(2-fluorophenyl)ethanone with high purity for crystallographic studies?
The compound can be synthesized via a condensation reaction using 4-fluoroacetophenone, benzaldehyde, and cyclopropyl 2-fluorobenzyl ketone in ethanol under alkaline conditions (e.g., NaOH). Post-reaction, the product is filtered, washed, and recrystallized from ethanol to obtain crystals suitable for X-ray diffraction. This method achieves 97% yield and purity, critical for structural analysis .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) is used. Data refinement via SHELXL (from the SHELX suite) ensures accuracy, with parameters like -factor (0.046), -factor (0.133), and data-to-parameter ratio (18.5) validating structural precision. Hydrogen atoms are placed geometrically and refined using a riding model .
Q. What spectroscopic and computational methods are used to confirm its stereochemistry?
Nuclear Overhauser Effect (NOE) NMR experiments and density functional theory (DFT) calculations can validate dihedral angles (e.g., cyclopropane/fluorophenyl ring angles of 47.6°–63.9°) and torsional conformations. SCXRD data further corroborate these findings .
Advanced Research Questions
Q. How do weak intermolecular interactions (e.g., C–H···F) stabilize the crystal lattice?
Weak C–H···F hydrogen bonds (2.3–2.5 Å) and van der Waals forces contribute to crystal packing. These interactions form chains along the -axis, as observed in monoclinic systems. Hirshfeld surface analysis quantifies these interactions, revealing their role in lattice energy minimization .
Q. What strategies address discrepancies in reported structural parameters (e.g., bond lengths/angles)?
Cross-validate data using high-resolution SCXRD (e.g., θ range: 1.1°–28.3°) and multi-scan absorption corrections (SADABS). Refinement against with full-matrix least-squares methods reduces bias. Discrepancies in displacement parameters () are resolved via anisotropic refinement for non-H atoms .
Q. How can structure-activity relationships (SAR) link this compound to biological activity in metabolites?
Derivatives like 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone exhibit Sirtuin-1 inhibition or antiproliferative effects. Molecular docking studies (e.g., AutoDock Vina) can map interactions with target proteins (e.g., Sirtuin-1’s NAD-binding site), while in vitro assays (MTT) validate IC values .
Q. What challenges arise in refining twinned or low-resolution crystallographic data for this compound?
Twinned data require specialized software (e.g., CELL_NOW for twin law identification) and iterative refinement in SHELXL. Low-resolution data (<1.0 Å) benefit from restraints on bond lengths/angles and isotropic displacement parameters for lighter atoms (e.g., H) .
Methodological Considerations
- Synthesis Optimization : Monitor reaction progress via TLC/HPLC and optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) to enhance crystal quality .
- Data Validation : Cross-check crystallographic metrics (e.g., , completeness) against benchmarks (e.g., IUCr standards) to ensure reproducibility .
- Biological Assays : Use LC-MS to quantify metabolite formation (e.g., R-138727) in cytochrome P450 interactions, with controls for enzymatic activity (e.g., ketoconazole for CYP3A4 inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
